C3a 70-77 acetate
CAS No.:
Cat. No.: VC19759518
Molecular Formula: C37H65N13O12
Molecular Weight: 884.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H65N13O12 |
|---|---|
| Molecular Weight | 884.0 g/mol |
| IUPAC Name | acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Standard InChI | InChI=1S/C35H61N13O10.C2H4O2/c1-17(2)10-23(46-32(55)25(12-21-13-39-16-42-21)47-33(56)26(15-49)48-28(51)19(5)36)30(53)41-14-27(50)44-24(11-18(3)4)31(54)43-20(6)29(52)45-22(34(57)58)8-7-9-40-35(37)38;1-2(3)4/h13,16-20,22-26,49H,7-12,14-15,36H2,1-6H3,(H,39,42)(H,41,53)(H,43,54)(H,44,50)(H,45,52)(H,46,55)(H,47,56)(H,48,51)(H,57,58)(H4,37,38,40);1H3,(H,3,4)/t19-,20-,22-,23-,24-,25-,26-;/m0./s1 |
| Standard InChI Key | GIPPSYIQQSOEKC-WCQUZJSSSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |
| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CO)NC(=O)C(C)N.CC(=O)O |
Introduction
Chemical Structure and Synthesis
Molecular Composition
C3a 70-77 acetate is an eight-residue peptide with the sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg, modified by an acetate counterion for solubility and stability . The molecular formula (C37H65N13O12) reflects its peptide backbone and acetylated termini, yielding a molecular weight of 883.99 g/mol . Solid-phase synthesis, first described by Hugli and Erickson in 1977, remains the primary production method, ensuring high purity (98.41%) and batch consistency .
The peptide’s stereochemistry is critical: all amino acids adopt the L-configuration, preserving the native C3a structure . Key functional groups include a histidine imidazole ring (position 3), which participates in receptor binding, and the carboxyl-terminal arginine (position 8), essential for activity . Removal of arginine via carboxypeptidase B abolishes biological effects, underscoring its role in target engagement .
Physicochemical Properties
C3a 70-77 acetate is hygroscopic, requiring storage at -20°C (powder) or -80°C (solution) to prevent degradation . It dissolves in dimethyl sulfoxide (DMSO) at 55 mg/mL (62.22 mM), though aqueous solubility is limited (<1 mg/mL) . The acetate moiety improves solubility in polar solvents compared to the free base form (CAS 63555-63-5) .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C37H65N13O12 | |
| Molecular Weight | 883.99 g/mol | |
| Purity | 98.41% | |
| Solubility (DMSO) | 55 mg/mL (62.22 mM) | |
| Storage Conditions | -20°C (powder), -80°C (solution) |
Biological Activities and Mechanisms
Anaphylatoxin-like Effects
C3a 70-77 acetate replicates core functions of native C3a, albeit at reduced efficacy. In guinea pig models, it induces ileum and uterine smooth muscle contraction at 1–2% the potency of full-length C3a . This activity is receptor-mediated: pretreatment with the peptide desensitizes tissues to subsequent C3a exposure, confirming shared signaling pathways .
The octapeptide also enhances vascular permeability in guinea pig and human skin, facilitating leukocyte migration during inflammation . Mechanistically, it binds the C3a receptor (C3aR) on mast cells, triggering calcium influx and degranulation. This releases histamine and serotonin, which mediate vasodilation and edema .
Immunomodulatory Functions
Beyond anaphylatoxin effects, C3a 70-77 acetate modulates lymphocyte activity. Payan et al. (1982) demonstrated dose-dependent suppression of human T-cell proliferation at nanomolar concentrations, suggesting a regulatory role in adaptive immunity . The peptide inhibits interleukin-2 production, potentially by interfering with nuclear factor κB (NF-κB) signaling .
Research Applications
Complement System Studies
As a C3a mimetic, C3a 70-77 acetate is widely used to dissect complement activation pathways. Researchers employ it to:
-
Study receptor internalization and recycling kinetics in transfected HEK293 cells
-
Evaluate cross-species reactivity (e.g., murine vs. human C3aR responses)
Inflammation Models
In rodent models of asthma and arthritis, the peptide exacerbates bronchoconstriction and joint swelling, mimicking complement-driven pathology . Conversely, in sepsis models, C3a blockade using 70-77 analogs improves survival, highlighting its dual pro-/anti-inflammatory roles .
Pharmacological Profile
Pharmacokinetics
Subcutaneous administration in rats yields a plasma half-life of 12–18 minutes, with rapid renal clearance . The peptide resists serum proteases except carboxypeptidases, which truncate the C-terminal arginine within 30 minutes in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume